cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid group in the cis configuration. The molecular formula of this compound is C16H20O3, and it has a molecular weight of 260.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-ethylbenzoyl chloride.
Friedel-Crafts Acylation: Cyclohexanone undergoes Friedel-Crafts acylation with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the ethylbenzoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
trans-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid: This is the trans isomer of the compound, differing in the spatial arrangement of the substituents.
4-(2-Benzoyl)cyclohexane-1-carboxylic acid: This compound lacks the ethyl group on the benzoyl ring.
4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid: This compound has a methyl group instead of an ethyl group on the benzoyl ring.
Uniqueness: cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzoyl ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19/h3-6,12-13H,2,7-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZWIQVVUGMJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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